molecular formula C8H8F2 B3086930 2,3-Difluoro-1,4-dimethyl-benzene CAS No. 116850-22-7

2,3-Difluoro-1,4-dimethyl-benzene

Cat. No.: B3086930
CAS No.: 116850-22-7
M. Wt: 142.15 g/mol
InChI Key: DYSJQUQJVBYIOT-UHFFFAOYSA-N
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Description

2,3-Difluoro-1,4-dimethyl-benzene is an aromatic compound characterized by the presence of two fluorine atoms and two methyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1,4-dimethyl-benzene typically involves the fluorination of 1,4-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1,4-dimethyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .

Scientific Research Applications

2,3-Difluoro-1,4-dimethyl-benzene has a wide range of applications in scientific research:

    Chemistry: It serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers.

Mechanism of Action

In chemical reactions, 2,3-Difluoro-1,4-dimethyl-benzene acts as an alkylating agent, forming covalent bonds with other molecules. This mechanism is crucial in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The compound’s ability to form stable covalent bonds makes it a valuable intermediate in many synthetic pathways.

Comparison with Similar Compounds

    1,4-Difluoro-2,5-dimethoxybenzene: Used in the synthesis of complex organic molecules.

    1,4-Difluorobenzene: Utilized in the development of organic semiconductors.

    Fluorinated Quinolines: Known for their biological activity and applications in medicine.

Uniqueness: 2,3-Difluoro-1,4-dimethyl-benzene stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of both fluorine and methyl groups enhances its stability and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2,3-difluoro-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSJQUQJVBYIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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